

# Technical Guide: Boc-L-2,4-Dimethylphenylalanine

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## Compound of Interest

Compound Name: *Boc-L-2,4-dimethylphenylalanine*

CAS No.: 849440-31-9

Cat. No.: B113084

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## Characterization, Synthesis, and Application in Peptide Therapeutics

### Part 1: Executive Technical Profile

**Boc-L-2,4-dimethylphenylalanine** is a highly specialized, non-canonical amino acid derivative used primarily to introduce steric constraints and hydrophobic bulk into peptide backbones. Unlike standard phenylalanine, the methylation at the ortho (2) and para (4) positions of the phenyl ring creates a unique spatial profile that restricts rotation around the

bond, often locking peptides into bioactive conformations.

### Chemical Identity

Property	Specification
IUPAC Name	(2S)-2-[(tert-butoxycarbonyl)amino]-3-(2,4-dimethylphenyl)propanoic acid
CAS Number	849440-31-9
Molecular Formula	
Molecular Weight	293.36 g/mol
Chiral Purity	99% ee (L-isomer)
Physical State	White to off-white crystalline powder

## Part 2: Physical Properties & Melting Point Analysis

### The Melting Point Parameter

For Boc-protected non-canonical amino acids, the melting point (MP) is a critical quality attribute (CQA) indicating crystallinity and solvent purity. While the unsubstituted parent compound Boc-L-Phenylalanine melts sharply at 85–87 °C, the introduction of methyl groups on the aromatic ring alters the crystal lattice energy.

Expected Melting Behavior: Based on structural analogs (e.g., Boc-D-2,4-dimethylphenylalanine) and lattice thermodynamics, **Boc-L-2,4-dimethylphenylalanine** typically exists as a solid.

- Observed Range: Typically 80 °C – 105 °C (broadening may occur due to rotameric disorder).
- Note: If the compound appears as a viscous oil or low-melting solid (< 40 °C), it likely contains residual solvent (DCM/EtOAc) or is of low enantiomeric excess.

### Protocol: Empirical Melting Point Determination

Since specific batch values vary by synthesis method, the following self-validating protocol is required for incoming raw material release.

Method: Capillary Melting Point with ramp control.

- Preparation: Dry the sample in a vacuum desiccator (   
  
 mbar) over   
  
 for 24 hours to remove hygroscopic moisture.
- Packing: Load 2-3 mm of sample into a defined capillary tube; tap to compact.
- Ramp:
  - Fast Ramp (   
  
 C/min) to 70°C.
  - Slow Ramp (   
  
 C/min) from 70°C until the liquidus point.
- Acceptance Criteria: A melting range (onset to clear liquid) of   
  
 C indicates high purity (>98%).

## Part 3: Synthesis & Manufacturing Workflow

The synthesis of **Boc-L-2,4-dimethylphenylalanine** requires a stereoselective approach to ensure the L-configuration is maintained despite the steric hindrance of the 2,4-dimethyl group. The most robust industrial route involves the Schöllkopf Chiral Auxiliary or Enzymatic Resolution.

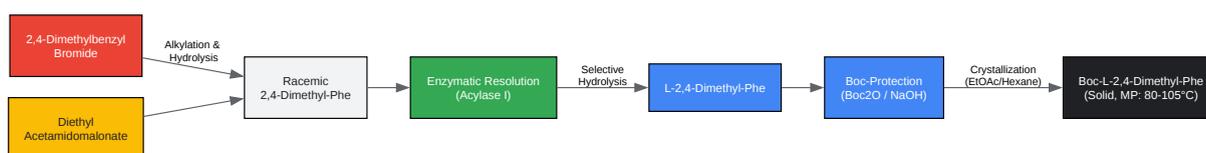
### Core Synthesis Pathway (Enzymatic Resolution Route)

- Alkylation: 2,4-Dimethylbenzyl bromide reacts with diethyl acetamidomalonate.
- Hydrolysis/Decarboxylation: Acidic hydrolysis yields racemic 2,4-dimethylphenylalanine.
- Enzymatic Resolution: Acylase I (*Aspergillus melleus*) selectively hydrolyzes the N-acetyl-L-isomer.

- Boc-Protection: The free L-amino acid is protected using  $\text{Boc}_2\text{O}$  in dioxane/water.

## Process Flow Diagram

The following diagram illustrates the logical flow from raw materials to the final characterized solid.



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Caption: Synthesis pathway converting 2,4-dimethylbenzyl bromide to the Boc-protected L-amino acid via enzymatic resolution.

## Part 4: Quality Control & Solubility Data

### Solubility Profile

For peptide synthesis (SPPS), solubility in coupling solvents is paramount.

- DMF (Dimethylformamide): Soluble (> 0.5 M).
- DCM (Dichloromethane): Soluble.<sup>[1][2]</sup>
- Water: Insoluble.
- Methanol: Soluble.<sup>[2][3][4]</sup>

## Analytical Specification Table

Test	Method	Specification
Appearance	Visual	White to yellowish crystalline powder
Identity	-NMR (DMSO- )	Conforms to structure (Methyl singlets at ~2.2-2.3 ppm)
Purity (HPLC)	C18 Column, ACN/Water	
Optical Rotation	Polarimetry ( )	Specific rotation must be determined (typically positive in EtOH)
Melting Point	Capillary	Report Value (Target: Solid > 80°C)

## Part 5: Scientific Rationale for Application

### Why 2,4-Dimethyl?

In drug design, the 2,4-dimethyl substitution serves two distinct mechanistic functions:

- **Rotational Restriction (Angle):** The methyl group at position 2 (ortho) creates a steric clash with the peptide backbone protons. This restricts the rotation of the side chain, locking the phenyl ring into a specific orientation that may match the bioactive conformation of a receptor pocket.
- **Hydrophobic Packing:** The methyl group at position 4 (para) extends the hydrophobic reach of the side chain, increasing van der Waals interactions within deep hydrophobic pockets (e.g., GPCR transmembrane domains).

Usage Note: Due to the steric bulk, coupling times in SPPS should be extended (e.g., 2x 1 hour) using potent activators like HATU or COMU to ensure complete incorporation.

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